Defining Sm21 maleate as a Selective σ2 Antagonist: Functional Evidence vs. Sigma Agonists
Sm21 maleate functions as a functional σ2 antagonist in vivo, a property not shared by all σ2 ligands. In a rat model of σ2 receptor activation, administration of the mixed σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG, 5 nmol) into the red nucleus induced a robust dystonic response. Pre-treatment with Sm21 maleate (10 nmol) completely prevented this torsion of the neck, confirming its antagonistic activity at σ2 receptors in a direct head-to-head functional assay [1]. This distinguishes it from compounds like PB28, which acts as a σ2 agonist with high affinity (Ki = 0.68 nM), and which would be expected to potentiate or mimic DTG's effects rather than block them .
| Evidence Dimension | Functional antagonism of σ2 receptor activation |
|---|---|
| Target Compound Data | 10 nmol/0.5 μl (i.c.v.) |
| Comparator Or Baseline | DTG (σ1/σ2 agonist) at 5 nmol/0.5 μl (i.c.v.) |
| Quantified Difference | Complete prevention of agonist-induced neck dystonia |
| Conditions | In vivo, male Wistar rats, red nucleus injection |
Why This Matters
This in vivo antagonism data provides the foundational rationale for using Sm21 maleate in studies aiming to block or interrogate σ2-mediated signaling, as opposed to tools that are agonists or have undefined efficacy.
- [1] C. Ghelardini, N. Galeotti, A. Bartolini. Pharmacological identification of SM-21, the novel σ2 antagonist. Pharmacology Biochemistry and Behavior, 2000, 67(4): 659-662. View Source
